(6-Oxo-1,6-dihydropyrimidin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid is a compound that belongs to the class of dihydropyrimidinones. . The structure of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid includes a pyrimidinone ring, which is a six-membered ring containing two nitrogen atoms and a keto group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . The reaction is typically carried out under solvent-free conditions using a reusable and heterogeneous catalyst such as Montmorillonite-KSF . This method is efficient, cost-effective, and environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can further enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidinone ring.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity or modulation of protein function . The pyrimidinone ring structure allows for strong binding interactions, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid include other dihydropyrimidinones and pyrimidinone derivatives such as:
- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA)
- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)succinic acid (UPy-Asp)
Uniqueness
What sets 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid apart from similar compounds is its specific acetic acid moiety, which enhances its solubility and reactivity in various chemical reactions. This unique structural feature allows for a broader range of applications and makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
758632-69-8 |
---|---|
Molekularformel |
C6H6N2O3 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2-(6-oxo-1H-pyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5-1-2-7-4(8-5)3-6(10)11/h1-2H,3H2,(H,10,11)(H,7,8,9) |
InChI-Schlüssel |
BEWKKMLJDPKZPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(NC1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.